molecular formula C9H16Cl2N2O B2552332 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride CAS No. 2567498-80-8

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride

Cat. No.: B2552332
CAS No.: 2567498-80-8
M. Wt: 239.14
InChI Key: KVBOTLMCPCGMLT-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2ClH. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride typically involves the reaction of 6-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-7-3-2-4-9(11-7)5-8(10)6-12;;/h2-4,8,12H,5-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOTLMCPCGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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